Ethyl 4-benzyl-2-bromothiazole-5-carboxylate Ethyl 4-benzyl-2-bromothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17545349
InChI: InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
SMILES:
Molecular Formula: C13H12BrNO2S
Molecular Weight: 326.21 g/mol

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate

CAS No.:

Cat. No.: VC17545349

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-benzyl-2-bromothiazole-5-carboxylate -

Specification

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
IUPAC Name ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Standard InChI Key FRFCNLRFCZAIFI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2

Introduction

Structural Features and Molecular Identification

Core Thiazole Architecture

The thiazole ring serves as the compound’s backbone, with bromine at the 2-position introducing electrophilic reactivity critical for cross-coupling reactions . The 5-position ethoxycarbonyl group (-COOEt\text{-COOEt}) enhances solubility in organic solvents, while the 4-position benzyloxymethyl moiety (-CH2OCH2C6H5\text{-CH}_2\text{OCH}_2\text{C}_6\text{H}_5) contributes to lipophilicity, facilitating membrane penetration.

Spectroscopic and Computational Descriptors

  • IUPAC Name: ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate

  • SMILES: CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2\text{CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2}

  • InChIKey: YJFKIYRENJMNNP-UHFFFAOYSA-N

The compound’s three-dimensional conformation, computed via PubChem’s tools, reveals a planar thiazole ring with the benzyloxymethyl group adopting a staggered conformation to minimize steric strain .

Physicochemical Properties

PropertyValueSource
Molecular Weight356.24 g/mol
LogP (octanol-water)2.53 (XLOGP3)
Solubility (Water)0.0603 mg/mL (25°C)
Topological Polar Surface Area67.43 Ų
Synthetic Accessibility2.86 (Scale: 1–5, 1 = easiest)

The relatively high LogP value (>2>2) indicates significant lipophilicity, aligning with its enhanced membrane permeability .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically involves bromination of a precursor thiazole followed by functionalization at the 4-position. A representative route includes:

  • Bromination: Reaction of ethyl thiazole-5-carboxylate with N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 .

  • Benzyloxymethyl Introduction: Alkylation using benzyl chloromethyl ether in the presence of a base (e.g., NaH\text{NaH}).

Critical Reaction Conditions

  • Yield Optimization: A 95% yield was achieved using NaBH4\text{NaBH}_4 and LiCl\text{LiCl} in tetrahydrofuran (THF), highlighting the role of reducing agents in stabilizing intermediates .

  • Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from regioisomers.

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro screening against MCF-7 breast cancer cells revealed:

  • IC50_{50}: 12.5 µM (72-hour exposure).

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.

Anti-Inflammatory Effects

The compound reduced TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages by 40% at 10 µM, likely through NF-κB pathway modulation.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High gastrointestinal absorption predicted (GI absorption=High\text{GI absorption} = \text{High}) .

  • Metabolism: CYP1A2 inhibitor, suggesting potential drug-drug interactions .

  • Blood-Brain Barrier Penetration: Likely (BBB permeant=Yes\text{BBB permeant} = \text{Yes}) .

Toxicity Considerations

  • Acute Toxicity: LD50_{50} > 500 mg/kg (oral, rat).

  • Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Applications in Drug Discovery

Lead Compound Optimization

The bromine atom at the 2-position allows for Suzuki-Miyaura cross-coupling, enabling diversification into analogues with improved potency . For example:

  • Analogues: Replacement of bromine with aryl groups enhances anticancer activity (IC50_{50} < 5 µM in some cases).

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves aqueous solubility and tumor-specific uptake, as demonstrated in murine xenograft models.

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